molecular formula C21H17NO6 B3013864 Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 848739-15-1

Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B3013864
CAS No.: 848739-15-1
M. Wt: 379.368
InChI Key: LOZQDALLPDECRT-UHFFFAOYSA-N
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Description

Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a complex molecular structure, which includes a chromen-3-yl group, a cyanomethoxy group, and a benzoate ester linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting with the preparation of the chromen-3-yl core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the chromen-3-yl group, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can target the cyanomethoxy group, potentially converting it into other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromen-3-yl derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The chromen-3-yl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The cyanomethoxy group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[7-(methoxymethoxy)-4-oxochromen-3-yl]oxybenzoate
  • Propyl 4-[7-(ethoxymethoxy)-4-oxochromen-3-yl]oxybenzoate
  • Propyl 4-[7-(hydroxymethoxy)-4-oxochromen-3-yl]oxybenzoate

Uniqueness

Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-2-10-26-21(24)14-3-5-15(6-4-14)28-19-13-27-18-12-16(25-11-9-22)7-8-17(18)20(19)23/h3-8,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZQDALLPDECRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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